Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate
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Overview
Description
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its vivid color properties. It is also known for its applications in various industrial processes, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis in microreactors, which allows for better control over reaction conditions and higher yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of azo groups.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethylaniline and 6-hydroxynaphthalene-2-sulphonic acid.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo coupling reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes involved in oxidation-reduction reactions. The pathways involved often include electron transfer processes that lead to the formation of colored products.
Comparison with Similar Compounds
Sudan II: Another azo dye with similar applications in the textile industry.
Methyl Orange: Used as a pH indicator and in titration experiments.
Congo Red: Employed in histology for staining amyloid proteins.
Uniqueness: Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulphonate groups, which enhance its solubility and reactivity in aqueous solutions .
Properties
CAS No. |
6300-33-0 |
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Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-11-3-7-16(12(2)9-11)19-20-18-15-6-5-14(25(22,23)24)10-13(15)4-8-17(18)21/h3-10,21H,1-2H3,(H,22,23,24) |
InChI Key |
LECLGLNXZIZWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)C |
Origin of Product |
United States |
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